7'-chloro-N-(2-methoxyphenyl)-1'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide
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Description
7'-chloro-N-(2-methoxyphenyl)-1'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide is a useful research compound. Its molecular formula is C21H23ClN4O3 and its molecular weight is 414.89. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Quinazoline derivatives have been known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, including competitive inhibition, allosteric modulation, and direct binding . The specific interactions between this compound and its targets would depend on the nature of the targets themselves.
Biochemical Pathways
Quinazoline derivatives have been shown to affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The specific pathways affected by this compound would depend on its targets and mode of action.
Result of Action
Quinazoline derivatives have been shown to have a variety of effects at the molecular and cellular level, including inducing apoptosis, inhibiting cell proliferation, and modulating cellular signaling . The specific effects of this compound would depend on its targets and mode of action.
Properties
IUPAC Name |
7-chloro-N-(2-methoxyphenyl)-1-methyl-4-oxospiro[3H-quinazoline-2,4'-piperidine]-1'-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3/c1-25-17-13-14(22)7-8-15(17)19(27)24-21(25)9-11-26(12-10-21)20(28)23-16-5-3-4-6-18(16)29-2/h3-8,13H,9-12H2,1-2H3,(H,23,28)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNWOSGPOZSXCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)C(=O)NC13CCN(CC3)C(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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